molecular formula C9H10BN3O2 B1532067 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid CAS No. 1141888-95-0

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid

Cat. No.: B1532067
CAS No.: 1141888-95-0
M. Wt: 203.01 g/mol
InChI Key: ALCBGBRWURGODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a laboratory chemical with the CAS number 864754-21-2 . It has a molecular weight of 203.01 and its linear formula is C9H10BN3O2 .


Synthesis Analysis

This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It has been involved in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, and potential JAK2 inhibitors for myeloproliferative disorders therapy .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.


Chemical Reactions Analysis

As a boronic acid derivative, this compound is known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Variability

1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid is a compound of interest in the field of coordination chemistry due to its potential to participate in the formation of complex compounds with diverse structures and properties. Studies have explored the synthesis, properties, and applications of similar pyrazole- and pyridine-based ligands, highlighting their versatility in creating a variety of complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and have shown potential in biological and electrochemical activities. The detailed synthesis procedures and properties of these compounds suggest areas for further investigation, including the exploration of unknown analogues and their potential applications in various fields (Boča, Jameson, & Linert, 2011).

Kinase Inhibition and Medicinal Chemistry

The scaffold of pyrazolo[3,4-b]pyridine, similar to the structural motif of this compound, has been extensively utilized in the design of kinase inhibitors. This structural framework is versatile for interacting with kinases via multiple binding modes, which is crucial for the development of kinase inhibitors targeting a broad range of diseases. The efficacy of such scaffolds in kinase inhibition underscores the importance of exploring similar compounds for therapeutic applications, potentially leading to the development of new drugs with improved activity and selectivity (Wenglowsky, 2013).

Hybrid Catalysts and Synthetic Applications

Recent advancements in the synthesis of pyranopyrimidine scaffolds, which share structural similarities with pyrazole-pyridine compounds, emphasize the role of hybrid catalysts in facilitating complex chemical reactions. These catalysts, ranging from organocatalysts to nanocatalysts, have been instrumental in developing lead molecules with significant therapeutic potential. The application of such catalysts in synthesizing structurally related compounds highlights the potential for innovative drug development and the synthesis of new materials with desirable properties (Parmar, Vala, & Patel, 2023).

N-Oxide Molecules and Drug Development

The synthesis and applications of heterocyclic N-oxide molecules, including those derived from pyridine and related to pyrazole-pyridine structures, have been explored for their significant role in organic synthesis, catalysis, and drug development. These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, making them valuable in medicinal chemistry. The exploration of N-oxide derivatives underscores the potential of this compound analogues for developing new therapeutic agents with enhanced efficacy (Li et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

[1-(pyridin-3-ylmethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7,14-15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBGBRWURGODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC2=CN=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675403
Record name {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141888-95-0
Record name {1-[(Pyridin-3-yl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Reactant of Route 2
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.